Xolegel - 142128-59-4

Xolegel

Catalog Number: EVT-253622
CAS Number: 142128-59-4
Molecular Formula: C26H28Cl2N4O4
Molecular Weight: 531.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2S,4R)-ketoconazole is a cis-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine which dioxolane moiety has (2S,4R)-configuration. It is an enantiomer of a (2R,4S)-ketoconazole.
Ketoconazole is an imidazole antifungal agent used in the prevention and treatment of a variety of fungal infections. It functions by preventing the synthesis of ergosterol, the fungal equivalent of cholesterol, thereby increasing membrane fluidity and preventing growth of the fungus. Ketoconazole was first approved in an oral formulation for systemic use by the FDA in 1981. At this time it was considered a significant improvement over previous antifungals, [miconazole] and [clotrimazole], due to its broad spectrum and good absorption. However, it was discovered that ketoconazole produces frequent gastrointestinal side effects and dose-related hepatitis. These effects combined with waning efficacy led to its eventual replacement by triazole agents, [fluconazole], [itraconazole], [voriconazole], and [posaconazole]. Ketoconazole and its predecessor [clotrimazole] continue to be used in topical formulations.
Ketoconazole is an Azole Antifungal. The mechanism of action of ketoconazole is as a Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A5 Inhibitor, and P-Glycoprotein Inhibitor.
Ketoconazole is an imidazole fungicidal agent with a very broad spectrum of activity against many fungal species that is used for treatment of superficial and systemic fungal infections. Ketoconazole is a well documented cause of clinically apparent acute drug induced liver injury and is no longer recommended as a first line antifungal agent.
Nizoral is a natural product found in Streptomyces hygroscopicus with data available.
Ketoconazole is a synthetic derivative of phenylpiperazine with broad antifungal properties and potential antineoplastic activity. Ketoconazole inhibits sterol 14-a-dimethylase, a microsomal cytochrome P450-dependent enzyme, thereby disrupting synthesis of ergosterol, an important component of the fungal cell wall. (NCI04)
Broad spectrum antifungal agent used for long periods at high doses, especially in immunosuppressed patients.
See also: Levoketoconazole (narrower); Chloroxylenol; ketoconazole (component of); Ketoconazole; salicylic acid (component of) ... View More ...
Synthesis Analysis

Ketoconazole can be synthesized through several methods, primarily involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves:

  1. Formation of the Imidazole Ring: The initial step involves creating the imidazole structure through condensation reactions.
  2. Substitution Reactions: Subsequent steps involve various substitution reactions to introduce the dichlorophenyl and piperazine moieties.
  3. Final Modifications: The final product is purified and formulated into a gel vehicle for topical application.

The detailed technical aspects of these synthetic pathways can be found in patent literature and chemical synthesis databases .

Molecular Structure Analysis

Ketoconazole has a complex molecular structure represented by the following formula:

  • Molecular Formula: C26H28Cl2N4O4
  • Molecular Weight: 531.43 g/mol

The structural formula showcases various functional groups including an imidazole ring and multiple aromatic systems, contributing to its pharmacological activity. The molecular structure can be depicted as follows:

 cis 1 Acetyl 4 p 2 2 4 dichlorophenyl 2 1H imidazol 1 ylmethyl 1 3 dioxolan 4 yl methoxy phenyl piperazine\text{ cis 1 Acetyl 4 p 2 2 4 dichlorophenyl 2 1H imidazol 1 ylmethyl 1 3 dioxolan 4 yl methoxy phenyl piperazine}

This complex structure allows for interactions with fungal enzymes critical for ergosterol synthesis .

Chemical Reactions Analysis

Ketoconazole undergoes several chemical reactions during its application and metabolism:

  1. Inhibition of Ergosterol Synthesis: Ketoconazole inhibits the enzyme lanosterol demethylase, leading to reduced ergosterol production in fungi.
  2. Potential Degradation Pathways: In vivo studies indicate that ketoconazole may undergo metabolic transformations primarily in the liver, resulting in various metabolites that may retain some antifungal activity.

These reactions highlight ketoconazole's mechanism in combating fungal infections and its metabolic profile .

Mechanism of Action

The mechanism of action of ketoconazole involves:

  • Inhibition of Fungal Growth: By preventing the synthesis of ergosterol, ketoconazole increases membrane permeability and fluidity, leading to cell lysis.
  • Broad Spectrum Activity: Ketoconazole is effective against a range of fungi, including dermatophytes and yeasts such as Malassezia species.

While the precise mechanism in treating seborrheic dermatitis remains less defined, it is believed that ketoconazole also exerts anti-inflammatory effects that contribute to symptom relief .

Physical and Chemical Properties Analysis

Xolegel exhibits several key physical and chemical properties:

  • Appearance: Smooth, translucent to clear amber gel.
  • Density: Approximately 1.4046 g/cm³.
  • Melting Point: 148-152 °C.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.
  • Flash Point: 9 °C (flammable).

These properties are essential for its formulation and stability as a topical agent .

Applications

Xolegel is primarily indicated for:

  • Treatment of Seborrheic Dermatitis: It effectively reduces scaling and inflammation associated with this condition.
  • Other Fungal Infections: Ketoconazole can also be utilized for treating conditions such as athlete's foot, jock itch, and ringworm due to its broad antifungal spectrum.

Research continues into expanding its applications within dermatology and possibly beyond .

Introduction to Xolegel (Ketoconazole Topical Gel)

Historical Development of Topical Antifungal Therapies

The evolution of topical antifungal agents has progressed through several distinct phases:

  • Early Antifungals (Pre-1980s): Initial therapies relied on compounds with limited spectra of activity, such as undecylenic acid, tolnaftate, and benzoic acid/salicylic acid combinations (Whitfield's ointment). These agents often required prolonged treatment courses and demonstrated variable efficacy against dermatophytoses and cutaneous candidiasis [10].

  • First-Generation Azoles (1970s-1980s): The introduction of imidazole antifungals including clotrimazole (1969), miconazole (1971), and econazole (1974) revolutionized topical fungal treatment. These agents offered broader antifungal coverage but still required twice-daily application for 2-6 weeks, with formulations limited primarily to creams, solutions, and powders [6] [10].

  • Ketoconazole Innovation (1981): The systemic approval of ketoconazole provided unprecedented broad-spectrum activity against dermatophytes, yeasts (including Malassezia spp.), and dimorphic fungi. However, significant safety concerns emerged with oral administration, including hepatotoxicity and endocrine effects, prompting the development of topical formulations [6].

  • Topical Ketoconazole Formulations (1990s): Ketoconazole 2% cream (Nizoral® Cream) and shampoo (Nizoral® Shampoo) received approval, establishing efficacy against seborrheic dermatitis and pityriasis versicolor. While safer than oral ketoconazole, these formulations had limitations: creams required twice-daily application for 2-4 weeks, while shampoos exhibited suboptimal contact time and cosmetic acceptability [5] [8] [10].

  • Advanced Delivery Systems (2000s): Xolegel emerged as part of the third-generation antifungal formulations designed to overcome previous limitations. Its development focused on enhancing patient adherence through simplified dosing (once-daily), improved cosmetic properties, and sustained drug release from a waterless gel vehicle [1] [4] [7].

Table 1: Evolution of Topical Antifungal Formulations Leading to Xolegel

EraRepresentative AgentsFormulation TypesTreatment Limitations
Pre-1980sUndecylenic acid, Tolnaftate, Whitfield's ointmentOintments, powdersNarrow spectrum, Frequent application (3-4x/day), Long duration (4-8 weeks)
1970s-1980sClotrimazole, Miconazole, EconazoleCreams, solutions, powdersTwice-daily application, 2-6 week duration, Variable efficacy against yeasts
1980s-1990sKetoconazole cream (2%), Ketoconazole shampoo (2%)Creams, shampoosCream: Twice-daily (2-4 weeks), Shampoo: Limited contact time, Cosmetic issues (hair residue)
2000sXolegel (Ketoconazole 2% gel)Anhydrous gelOnce-daily application (2 weeks), Enhanced penetration, Reduced irritation

Pharmacological Classification and Drug Class Context

Xolegel belongs to the imidazole subclass of azole antifungals, distinguished by its dual mechanism of action against fungal pathogens and inflammatory pathways:

  • Antifungal Mechanism: Ketoconazole potently inhibits fungal cytochrome P450-dependent 14α-demethylase, blocking the conversion of lanosterol to ergosterol. This disruption of ergosterol biosynthesis compromises fungal membrane integrity and function, leading to growth inhibition and cell death. Xolegel exhibits potent in vitro activity against Malassezia spp. (MIC90 0.03-0.5 μg/mL), the primary pathogen implicated in seborrheic dermatitis pathogenesis, as well as dermatophytes and Candida species [6] [10].

  • Anti-Inflammatory Mechanisms: Beyond its antifungal properties, ketoconazole demonstrates significant anti-inflammatory effects through multiple pathways:

  • Inhibition of 5-lipoxygenase, reducing production of pro-inflammatory leukotrienes (LTB4)
  • Suppression of keratinocyte hyperproliferation and differentiation abnormalities
  • Inhibition of reactive oxygen species (ROS) generation by neutrophils
  • Downregulation of pro-inflammatory cytokine production (TNF-α, IL-1β, IL-8) [6] [10]
  • Sebum Regulatory Effects: Ketoconazole demonstrates anti-androgenic activity through inhibition of 5-alpha-reductase, reducing the conversion of testosterone to dihydrotestosterone (DHT). This action decreases sebum production and normalizes sebum composition, addressing a key pathophysiological factor in seborrheic dermatitis and dandruff [10].

Comparative Pharmacological Properties:Within the azole class, ketoconazole's relatively low molecular weight (531.43 g/mol) and balanced lipophilicity (logP ~4.3) facilitate effective skin penetration. Unlike later triazoles (fluconazole, itraconazole), ketoconazole retains activity against Malassezia species that lack susceptibility to other azoles. This pharmacological profile makes it particularly suitable for sebaceous gland-rich areas affected by seborrheic dermatitis [6] [10].

Significance in Dermatological Therapeutics

Xolegel addresses critical unmet needs in the management of seborrheic dermatitis through its optimized formulation and clinical profile:

  • Treatment Efficacy: A pivotal multicenter, double-blind, vehicle-controlled trial (N=459) demonstrated Xolegel's superior efficacy versus vehicle gel. After once-daily application for 14 days and assessment at day 28, 25.3% of Xolegel-treated patients achieved treatment success (Investigator Global Assessment ≤1 with secondary erythema/scaling criteria) versus 13.9% with vehicle (P=0.0014). Significant improvements in erythema, scaling, and pruritus were observed, with mean overall symptom severity reduced by 53% versus 39% for vehicle [4] [7] [10].

Table 2: Clinical Efficacy of Xolegel in Pivotal Phase III Trial

ParameterXolegel (N=229)Vehicle Gel (N=230)P-value
Treatment Success (Primary Endpoint)58 (25.3%)32 (13.9%)0.0014
Erythema Improvement47.2%34.5%0.0022
Scaling Improvement49.1%36.8%0.0018
Pruritus Improvement52.3%41.1%0.0031
Mean Symptom Severity Reduction53%39%<0.01
  • Therapeutic Advantages:
  • Steroid-Sparing Alternative: Provides anti-inflammatory benefits without corticosteroid-associated risks (telangiectasia, atrophy, tachyphylaxis), making it suitable for long-term management of chronic, relapsing conditions [7] [10].
  • Dosing Convenience: The once-daily, 2-week regimen represents a 75% reduction in total applications compared to traditional twice-daily, 4-week cream regimens, significantly improving adherence [7].
  • Vehicle Technology: The anhydrous gel base (containing 34% dehydrated alcohol, hydroxypropyl cellulose, polyethylene glycol 400) enhances ketoconazole solubility and promotes sustained drug release while reducing formulation irritancy. The waterless design minimizes microbial growth potential without conventional preservatives [1] [4].
  • Cosmetic Acceptability: Clinical studies noted patient preference for the gel's non-greasy texture, rapid drying, and absence of residual staining compared to creams and shampoos, particularly for facial application [7] [9].
  • Impact on Treatment Paradigms: Xolegel established the therapeutic viability of short-course, once-daily antifungal therapy for inflammatory dermatoses. Its success prompted development of subsequent antifungal gels and foams, expanding treatment options for sebaceous areas where creams and shampoos prove inconvenient or cosmetically unacceptable. The gel platform technology has since been adapted for other active ingredients targeting scalp and facial dermatoses [4] [7] [10].

Properties

CAS Number

142128-59-4

Product Name

Xolegel

IUPAC Name

1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone

Molecular Formula

C26H28Cl2N4O4

Molecular Weight

531.4 g/mol

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1

InChI Key

XMAYWYJOQHXEEK-ZEQKJWHPSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Solubility

0.0866 mg/L
Solubility in water: none

Synonyms

1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.